4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
Description
4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position and linked via an ether oxygen to a piperidine ring. The piperidine nitrogen is further functionalized with an isopropyl carboxamide group.
Properties
IUPAC Name |
4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)18-15(21)20-7-5-12(6-8-20)22-16-19-13-4-3-11(17)9-14(13)23-16/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZSEZSJAVFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Coupling with Piperidine: The benzothiazole derivative is then coupled with N-isopropylpiperidine-1-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Key Structural and Functional Analogues
The following compounds represent structurally related TRPV1 antagonists with published data, enabling comparative analysis:
Detailed Analysis
Structural Differentiation Core Heterocycle: The target compound employs a piperidine ring, whereas the Shionogi derivative uses a piperazine ring. Fluorine Substitution: All three compounds feature a 6-fluorobenzo[d]thiazole moiety, which is critical for TRPV1 binding. Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism . Side Chain Variations:
- The Purdue compound’s 2,3-dihydroxypropyl pyridine-benzamide side chain introduces polar hydroxyl groups, likely improving solubility but increasing susceptibility to glucuronidation.
Receptor Affinity and Selectivity Purdue’s Compound 69 exhibits moderate TRPV1 affinity (IC₅₀ = 32 nM), attributed to its pyridine-benzamide chain’s hydrogen-bonding interactions with receptor residues . The Shionogi derivative’s IC₅₀ remains unreported, but its structural modifications (e.g., dihydroxypropyl group) suggest a focus on optimizing pharmacokinetics over potency. The target compound’s piperidine-ether linkage may alter binding kinetics compared to carboxamide-linked analogues, though experimental validation is required.
Metabolic Stability Piperazine rings (as in the Shionogi compound) are prone to N-oxidation, whereas piperidine-based structures (like the target compound) are metabolically more stable in vivo . The isopropyl carboxamide group in the target compound likely reduces hepatic clearance compared to the hydroxyl-rich Purdue analogue, which may undergo rapid phase II metabolism.
Structure-Activity Relationship (SAR) Trends Fluorine Position: Fluorination at the benzothiazole 6-position is conserved across all analogues, underscoring its role in enhancing TRPV1 binding and metabolic resistance. Piperidine vs. Piperazine: Piperidine’s reduced basicity (vs. piperazine) could lower off-target interactions with non-TRPV1 ion channels.
Biological Activity
4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of 4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may inhibit key signaling pathways associated with tumor growth and inflammation.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of benzothiazole derivatives, including compounds similar to 4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide. These compounds have shown significant inhibition of cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | Significant growth inhibition |
| HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate growth inhibition |
| NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | High growth inhibition |
These results indicate that the compound may serve as a lead candidate for further development as an anticancer drug.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated. The compound has demonstrated activity against both Gram-negative and Gram-positive bacteria, showing promise as a potential antimicrobial agent:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, warranting further exploration in the context of infectious diseases.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer : A study evaluated the effects of a related benzothiazole compound on A549 lung cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations as low as 2 µM.
- Antimicrobial Efficacy : In a clinical trial assessing the antibacterial properties of similar compounds, researchers found that treatment with benzothiazole derivatives led to a marked decrease in infection rates among patients with resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
